Pent-3-en-2-one is a natural product found in Cichorium endivia, Mangifera indica, and other organisms with data available.
Pent-3-en-2-one
CAS No.:
Cat. No.: VC13361368
Molecular Formula: C5H8O
Molecular Weight: 84.12 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C5H8O |
---|---|
Molecular Weight | 84.12 g/mol |
IUPAC Name | pent-3-en-2-one |
Standard InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3 |
Standard InChI Key | LABTWGUMFABVFG-UHFFFAOYSA-N |
Canonical SMILES | CC=CC(=O)C |
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Pent-3-en-2-one, systematically named (Z)-pent-3-en-2-one or (E)-pent-3-en-2-one depending on the configuration of the double bond, is also known as methyl propenyl ketone . Its IUPAC name derives from the pentenone backbone, with a ketone group at position 2 and a double bond between carbons 3 and 4. The (Z)-isomer (-configuration) is more commonly associated with natural sources, while the (E)-isomer (-configuration) is often synthesized for industrial applications .
The molecular structure of Pent-3-en-2-one features a planar enone system, which facilitates conjugation between the carbonyl group and the alkene. This conjugation stabilizes the molecule and influences its spectroscopic and reactivity profiles .
Table 1: Key Identifiers of Pent-3-en-2-one
Property | (Z)-Isomer (CAS 625-33-2) | (E)-Isomer (CAS 3102-33-8) |
---|---|---|
Molecular Formula | ||
Molecular Weight | 84.12 g/mol | 84.12 g/mol |
EC Number | 210-888-3 | Not listed |
FEMA Number | 3417 | Not listed |
Physical and Chemical Properties
Physicochemical Data
The isomers of Pent-3-en-2-one exhibit distinct physical properties due to differences in stereochemistry. The (E)-isomer has a boiling point of approximately and a density of , whereas the (Z)-isomer’s properties are less well-documented but inferred to be similar . Both isomers are soluble in water and organic solvents, with a logP value of , indicating moderate hydrophobicity .
Table 2: Comparative Physical Properties
Property | (Z)-Pent-3-en-2-one | (E)-Pent-3-en-2-one |
---|---|---|
Melting Point | Not reported | |
Boiling Point | (est.) | |
Refractive Index | Not reported | 1.4350 |
Solubility | Miscible with organic solvents | Miscible with organic solvents |
Spectroscopic Features
The conjugated enone system gives Pent-3-en-2-one distinctive UV-Vis absorption bands near , attributed to transitions. Infrared spectroscopy reveals strong carbonyl stretching vibrations at , while spectra show characteristic signals for vinylic protons () and methyl groups adjacent to the carbonyl () .
Synthesis and Production
Industrial Methods
The (E)-isomer is synthesized via the Wittig reaction between acetylmethylenetriphenylphosphorane and acetaldehyde in methylene chloride, yielding a 76% product under reflux conditions . An alternative route involves the aluminum chloride-catalyzed addition of acetyl chloride to propene, followed by dehydrochlorination .
Laboratory-Scale Preparation
Small-scale synthesis often employs conjugate addition reactions or ketonization of allylic alcohols. For example, the (Z)-isomer can be isolated from natural sources such as roasted peanuts or green tea, where it contributes to aroma profiles .
Natural Occurrence and Biological Relevance
Role in Food Chemistry
Pent-3-en-2-one is a key flavor constituent in roasted peanuts, filberts, cranberries, and green tea, imparting a chestnut-like aroma . Its concentration in these substrates rarely exceeds , yet it significantly impacts sensory perception due to its low odor threshold .
Presence in Biological Systems
The compound has been detected as a volatile component in human biofluids and animal urine, suggesting metabolic pathways involving lipid peroxidation or microbial action . In hawthorn fruit, its emission increases during ripening, correlating with ethylene biosynthesis .
Chemical Reactivity and Applications
Conjugate Addition Reactions
The α,β-unsaturated ketone moiety renders Pent-3-en-2-one highly reactive in Michael additions and Diels-Alder reactions. For instance, it serves as a dienophile in cycloadditions to form six-membered rings, a step critical in synthesizing natural product analogs .
Role in Organic Synthesis
In the Robinson annulation, Pent-3-en-2-one acts as a Michael acceptor, enabling the construction of bicyclic terpenoid frameworks. Its use in cuprate additions further underscores its utility in forming carbon-carbon bonds .
Emerging Applications
Recent studies highlight derivatives like 4-(phenylamino)pent-3-en-2-one (PAPO) as potential molecular switches due to tautomerism between keto-amine and enol-imine forms. Theoretical calculations indicate a energy barrier for intramolecular proton transfer, making PAPO a candidate for nonlinear optical materials .
Spectroscopic and Theoretical Insights
Intramolecular Hydrogen Bonding
Density functional theory (DFT) studies reveal that the keto-amine tautomer of PAPO is stabilized by a strong intramolecular hydrogen bond () with a bond length of , shorter than that in related compounds like 4-amino-3-penten-2-one .
Nonlinear Optical Properties
The first hyperpolarizability () of PAPO, calculated at , suggests potential applications in photonic devices. Molecular electrostatic potential maps further indicate electron-rich regions at the carbonyl oxygen, guiding reactivity predictions .
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